molecular formula C25H24N2O4 B11082978 N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide

N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide

Cat. No.: B11082978
M. Wt: 416.5 g/mol
InChI Key: COSVZCVBAKNCMB-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an isochromenyl group, a carbamoyl group, and a methoxybenzamide group. The molecular formula of this compound is C28H30N2O4, and it has a molecular weight of 458.549 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the isochromenyl group and the subsequent attachment of the carbamoyl and methoxybenzamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C25H24N2O4/c1-30-21-12-8-19(9-13-21)25(29)27-20-10-6-18(7-11-20)24(28)26-16-23-22-5-3-2-4-17(22)14-15-31-23/h2-13,23H,14-16H2,1H3,(H,26,28)(H,27,29)

InChI Key

COSVZCVBAKNCMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3C4=CC=CC=C4CCO3

Origin of Product

United States

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